Triacetyl I+/--cyclodextrin
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Overview
Description
Alpha-Cyclodextrin, octadecaacetate is a derivative of alpha-cyclodextrin, a cyclic oligosaccharide composed of six glucose units linked by alpha-1,4-glycosidic bonds. This compound is formed by the esterification of alpha-cyclodextrin with acetic acid, resulting in the substitution of hydroxyl groups with acetate groups. Alpha-Cyclodextrin, octadecaacetate is known for its unique structural properties, which make it useful in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of alpha-cyclodextrin, octadecaacetate typically involves the esterification of alpha-cyclodextrin with acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions. The product is then purified by recrystallization or chromatography .
Industrial Production Methods: On an industrial scale, the production of alpha-cyclodextrin, octadecaacetate follows similar principles but is optimized for higher yields and cost-effectiveness. Large-scale reactors and continuous flow systems are employed to ensure consistent product quality. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions: Alpha-Cyclodextrin, octadecaacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield alpha-cyclodextrin and acetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: Alpha-cyclodextrin and acetic acid.
Oxidation: Carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-Cyclodextrin, octadecaacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral selector in chromatography and as a catalyst in organic synthesis.
Biology: Employed in the encapsulation of bioactive molecules for controlled release and improved stability.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: Applied in the formulation of cosmetics, food additives, and biodegradable materials .
Mechanism of Action
Alpha-Cyclodextrin, octadecaacetate can be compared with other cyclodextrin derivatives such as beta-cyclodextrin, octadecaacetate and gamma-cyclodextrin, octadecaacetate. While all these compounds share similar structural features, they differ in the number of glucose units and the size of their cavities. Alpha-cyclodextrin, octadecaacetate has a smaller cavity compared to beta- and gamma-cyclodextrin derivatives, making it more suitable for encapsulating smaller molecules. This unique property makes it particularly useful in applications requiring precise molecular encapsulation .
Comparison with Similar Compounds
- Beta-Cyclodextrin, octadecaacetate
- Gamma-Cyclodextrin, octadecaacetate
- Hydroxypropyl-beta-cyclodextrin
- Methyl-beta-cyclodextrin
Properties
CAS No. |
23661-37-2 |
---|---|
Molecular Formula |
C72H96O48 |
Molecular Weight |
1729.5 g/mol |
IUPAC Name |
[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecaacetyloxy-10,15,20,25,30-pentakis(acetyloxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-5-yl]methyl acetate |
InChI |
InChI=1S/C72H96O48/c1-25(73)91-19-43-49-55(97-31(7)79)61(103-37(13)85)67(109-43)116-50-44(20-92-26(2)74)111-69(63(105-39(15)87)56(50)98-32(8)80)118-52-46(22-94-28(4)76)113-71(65(107-41(17)89)58(52)100-34(10)82)120-54-48(24-96-30(6)78)114-72(66(108-42(18)90)60(54)102-36(12)84)119-53-47(23-95-29(5)77)112-70(64(106-40(16)88)59(53)101-35(11)83)117-51-45(21-93-27(3)75)110-68(115-49)62(104-38(14)86)57(51)99-33(9)81/h43-72H,19-24H2,1-18H3/t43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55+,56+,57+,58+,59+,60+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-/m1/s1 |
InChI Key |
WPCDNMKUJVKODC-WLPBKHADSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC(=O)C)OC(=O)C)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC(=O)C)OC(=O)C)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC(=O)C)OC(=O)C)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C2C(C(C(O1)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC4C(OC(C(C4OC(=O)C)OC(=O)C)OC5C(OC(C(C5OC(=O)C)OC(=O)C)OC6C(OC(C(C6OC(=O)C)OC(=O)C)OC7C(OC(O2)C(C7OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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